(1R)-(-)-Dimenthyl succinate

Catalog No.
S1523557
CAS No.
34212-59-4
M.F
C₂₄H₄₂O₄
M. Wt
394.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-Dimenthyl succinate

CAS Number

34212-59-4

Product Name

(1R)-(-)-Dimenthyl succinate

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate

Molecular Formula

C₂₄H₄₂O₄

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

DEYPFJTZTYGZOF-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Synonyms

1,4-bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid; Bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Acid; [1R-[1α(1R*,2S*,5R*),2β,5α]]-Bis[5-methyl-2-(1-methylethyl)cyclohexyl] Ester Butanedioic Ac

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C)C(C)C)C(C)C

Dimethyl succinate, also known as (1R)-(-)-dimethyl succinate, is an organic compound with the molecular formula C6H10O4C_6H_{10}O_4 and a molecular weight of 146.14 g/mol. It appears as a colorless liquid and is classified as a diester of succinic acid. This compound is soluble in water and various organic solvents, including acetone and ethanol. Its boiling point is approximately 196 °C, and it has a specific gravity of about 1.12, indicating it is denser than water .

Due to its ability to dissolve a range of polar and non-polar compounds.
  • Plasticizers: Used in the production of polymers, it enhances flexibility and durability.
  • Pharmaceuticals: Its antimicrobial properties make it suitable for use in drug formulations.
  • Flavoring Agents: It is utilized in food chemistry for its pleasant taste profile.
  • Dimethyl succinate exhibits several biological activities:

    • Antimicrobial Properties: Studies suggest that dimethyl succinate has antimicrobial effects against various bacteria and fungi, making it a candidate for use in pharmaceuticals and preservatives.
    • Metabolic Pathways: It is involved in metabolic pathways as a potential intermediate in the synthesis of more complex molecules .

    Several methods exist for synthesizing dimethyl succinate:

    • Esterification of Succinic Acid: This involves reacting succinic acid with methanol in the presence of an acid catalyst.
    • One-Pot Synthesis from D-Fructose: Recent studies have demonstrated the synthesis of dimethyl succinate from d-fructose using Amberlyst-70 as a catalyst, achieving significant yields .
    • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates during the esterification process has shown promise in increasing efficiency .
    • Catalytic Processes: Various catalysts such as zinc oxide and gold nanoparticles have been employed to facilitate the esterification reaction under mild conditions .

    Research on interaction studies involving dimethyl succinate has focused on its reactivity with other chemicals:

    • Reactivity with Hydroxyl Radicals: In atmospheric chemistry, dimethyl succinate can degrade through reactions with hydroxyl radicals, which are produced photochemically. The half-life for this reaction indicates its persistence in the environment .
    • Biochemical Interactions: Studies have explored its interactions within biological systems, particularly focusing on its metabolic pathways and potential effects on cellular processes.

    Dimethyl succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

    Compound NameMolecular FormulaUnique Features
    Dimethyl malonateC6H10O4Similar structure but contains a malonate group
    Diethyl succinateC8H14O4Ethyl groups instead of methyl; different solubility properties
    Methyl succinateC5H10O4One less carbon; simpler structure
    Butyl succinateC8H14O4Longer alkyl chain; affects volatility

    Dimethyl succinate is unique due to its specific balance of hydrophilicity and lipophilicity, making it versatile for both industrial and biological applications.

    XLogP3

    6.8

    Dates

    Modify: 2023-08-15

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